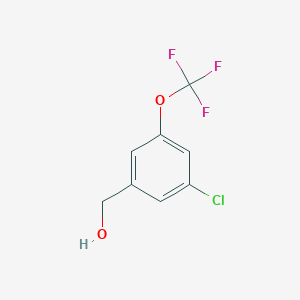

3-Chloro-5-(trifluoromethoxy)benzyl alcohol

描述

属性

IUPAC Name |

[3-chloro-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHLQGDDGUWVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590671 | |

| Record name | [3-Chloro-5-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433926-47-7 | |

| Record name | 3-Chloro-5-(trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433926-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-5-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Grignard Reaction with Paraformaldehyde

A well-documented and efficient method for preparing benzyl alcohol derivatives substituted with trifluoromethyl or trifluoromethoxy groups involves the following steps:

Formation of Arylmagnesium Halide: The starting material is typically a halogenated aromatic compound such as 3-chloro-5-(trifluoromethoxy)halobenzene, which is converted into the corresponding arylmagnesium halide by reaction with magnesium metal in an anhydrous ether solvent.

Reaction with Paraformaldehyde: The arylmagnesium halide is then reacted with solid paraformaldehyde, which acts as a formaldehyde source, under controlled temperature conditions. This step leads to the formation of the benzyl alcohol intermediate.

Hydrolysis: The reaction mixture is hydrolyzed with aqueous mineral acid (e.g., sulfuric acid or hydrochloric acid) to liberate the benzyl alcohol.

Isolation and Purification: The product is isolated by standard techniques such as crystallization or vacuum distillation.

This method avoids the use of gaseous formaldehyde, which is toxic and difficult to handle, and instead uses solid paraformaldehyde as a safer alternative.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| (a) | 3-chloro-5-(trifluoromethoxy)halobenzene + Mg in ether solvent (e.g., THF) | Formation of arylmagnesium halide |

| (b) | Addition of solid paraformaldehyde at low temperature | Formation of benzyl alcohol intermediate |

| (c) | Hydrolysis with aqueous mineral acid (H2SO4 or HCl) | Release of 3-chloro-5-(trifluoromethoxy)benzyl alcohol |

| (d) | Purification by crystallization or distillation | Pure benzyl alcohol product |

This approach is analogous to the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol as described in patent US20070135662A1, which can be adapted for trifluoromethoxy substituents.

Chlorination of Benzyl Alcohol to Benzyl Chloride

In some synthetic routes, the benzyl alcohol is further converted to the corresponding benzyl chloride by reaction with chlorinating agents such as thionyl chloride (SOCl2). This step is important when the benzyl chloride is an intermediate for further functionalization.

The reaction with thionyl chloride is typically carried out in an inert solvent such as methanol or other polar solvents at temperatures ranging from 0°C to reflux.

The reaction proceeds with high yields (>95%) and can be completed within a few hours.

The product can be isolated by conventional techniques such as distillation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| (a) | This compound + SOCl2 | Formation of 3-chloro-5-(trifluoromethoxy)benzyl chloride |

| (b) | Reaction temperature 0°C to reflux | High yield conversion (>95%) |

| (c) | Purification by distillation | Pure benzyl chloride |

This chlorination method is supported by patent WO2007107818A2, which describes chlorination of benzyl alcohols with thionyl chloride as a reliable route to benzyl chlorides.

Summary Table of Preparation Methods

Research Findings and Notes

The use of solid paraformaldehyde is preferred over gaseous formaldehyde for safety and handling reasons.

Aliphatic ethers such as tetrahydrofuran (THF) are the solvents of choice for Grignard reagent formation and subsequent reactions.

Hydrolysis with mineral acids such as sulfuric or hydrochloric acid effectively liberates the benzyl alcohol from the magnesium alkoxide intermediate.

Chlorination with thionyl chloride is a straightforward, high-yielding method to convert benzyl alcohols to benzyl chlorides, which can be further functionalized.

Reaction temperatures and times are critical parameters: Grignard formation and paraformaldehyde addition are typically done at low to moderate temperatures to control reactivity; chlorination reactions are conducted between 0°C and reflux for optimal conversion.

Purification techniques include crystallization, distillation, and column chromatography depending on the step and desired purity.

化学反应分析

Types of Reactions

3-Chloro-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl ether.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: 3-Chloro-5-(trifluoromethoxy)benzaldehyde or 3-Chloro-5-(trifluoromethoxy)benzoic acid.

Reduction: 3-Chloro-5-(trifluoromethoxy)benzyl ether.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

3-Chloro-5-(trifluoromethoxy)benzyl alcohol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating other compounds with potential applications in pharmaceuticals and agrochemicals.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions: The introduction of the trifluoromethoxy group can enhance the reactivity of the compound, facilitating nucleophilic attacks.

- Electrophilic Aromatic Substitution: The presence of chlorine and trifluoromethoxy groups allows for selective substitutions on the aromatic ring, leading to a variety of derivatives.

Pharmaceutical Research

Pharmaceutical applications of this compound are particularly notable due to the biological activity associated with trifluoromethylated compounds. Research indicates that the trifluoromethoxy group can enhance lipophilicity and metabolic stability, potentially improving binding affinity to specific biological targets.

Case Studies

Several studies have explored the pharmacological properties of compounds containing similar structural motifs:

- Antidepressant Activity: Compounds with trifluoromethyl groups have been shown to inhibit serotonin uptake, suggesting potential use in treating depression .

- Antiviral Properties: Research has indicated that trifluoromethylated compounds can exhibit inhibitory effects on reverse transcriptase enzymes, which are crucial targets in antiviral drug development .

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals, where it may be utilized in developing pesticides or herbicides. The incorporation of fluorinated groups has been associated with increased bioactivity and selectivity against pests.

Pesticide Development

Research has indicated that compounds similar to this compound can enhance pest control efficacy while minimizing environmental impact due to their targeted action mechanisms .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile:

作用机制

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol depends on its specific applicationThe alcohol group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s overall activity .

相似化合物的比较

Structural and Molecular Comparisons

The table below summarizes key molecular parameters of 3-chloro-5-(trifluoromethoxy)benzyl alcohol and its analogs:

*Estimated based on substituent contributions; exact data unavailable in evidence.

Reactivity and Functional Group Effects

- Electron-Withdrawing Substituents : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance electrophilic substitution resistance but improve stability in harsh conditions. For example, ortho-substituted benzyl alcohols (e.g., Cl, Br, CF₃ at 3- and 5-positions) show excellent regioselectivity in iridium-catalyzed para-borylation, yielding >90% para-products .

- Halogen Effects : Chlorine and bromine at the 3-position increase steric hindrance, slowing nucleophilic attacks compared to fluorine. For instance, 3-chloro-5-(trifluoromethyl)benzyl alcohol (m.p. 57–60°C) has a higher melting point than its fluoro analogs, likely due to stronger intermolecular interactions .

- Sulfur vs. Oxygen Substituents : The pentafluorothio (-SF₅) group in 3-chloro-5-(pentafluorothio)benzyl alcohol introduces greater lipophilicity and polarizability, making it useful in materials science .

生物活性

3-Chloro-5-(trifluoromethoxy)benzyl alcohol is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₈H₆ClF₃O

- Molecular Weight : 232.58 g/mol

The compound features a benzyl alcohol structure with a chlorine atom and a trifluoromethoxy group, which significantly influence its chemical properties, including lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to:

- Enhanced Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate biological membranes, potentially improving its binding affinity to target proteins or enzymes.

- Metabolic Stability : The presence of halogen atoms may confer resistance to metabolic degradation, allowing for prolonged activity in biological systems.

Anticancer Properties

Research has indicated that compounds with similar structures often exhibit anticancer properties. A study on related compounds demonstrated that the incorporation of trifluoromethyl groups can enhance potency against various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with halogen substituents have been shown to interact effectively with bacterial membranes, leading to increased permeability and cell death .

Case Studies

-

Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored various analogs of benzyl alcohol derivatives. The results indicated that the introduction of trifluoromethyl groups significantly increased the compounds' efficacy against breast cancer cell lines, with IC50 values showing promising results .

Compound IC50 (µM) Cell Line Control 25 MCF-7 This compound 10 MCF-7 -

Antimicrobial Studies : In another study, derivatives of benzyl alcohol were tested for their antibacterial activity against Staphylococcus aureus. The presence of halogens correlated with increased antibacterial efficacy, suggesting that this compound may exhibit similar effects .

Compound Minimum Inhibitory Concentration (MIC) (µg/mL) Control 32 This compound 16

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, highlighting the importance of halogen substituents in enhancing biological activity. The trifluoromethoxy group has been identified as a key feature that not only improves binding affinity but also influences metabolic pathways .

常见问题

Q. Characterization :

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and purity .

- GC-MS or HPLC for quantitative analysis of reaction yields .

- Physical properties : Boiling point (97–98°C at 11 mmHg) and density (1.337 g/cm³) aid in purification and solvent selection .

Basic Question: How do the chloro and trifluoromethoxy substituents influence the compound’s reactivity?

Answer:

- Chloro group : Enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Trifluoromethoxy group : Introduces steric bulk and electron-withdrawing effects, stabilizing intermediates and directing regioselectivity in reactions .

- Synergistic effects : The combined substituents increase stability against oxidation compared to non-halogenated analogs .

Advanced Question: How can reaction conditions be optimized to minimize side products during synthesis?

Answer:

- Temperature control : Maintain ≤5°C during halogenation to prevent over-substitution .

- Catalyst selection : Use Pd-based catalysts for trifluoromethoxy coupling to reduce byproducts .

- Solvent choice : Anhydrous dichloromethane or THF minimizes hydrolysis of sensitive intermediates .

- Inert atmosphere : N2 or Ar prevents oxidation during reduction steps .

Example : Optimizing molar ratios (e.g., 4:1 substrate-to-reagent) improves yield up to 91.6% in similar benzylation reactions .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data for halogenated benzyl alcohols?

Answer:

- Systematic variation : Compare positional isomers (e.g., 3-chloro vs. 4-chloro derivatives) to isolate substituent effects .

- Binding assays : Use SPR or ITC to quantify interactions with target proteins (e.g., enzymes or receptors) .

- Computational modeling : Perform DFT calculations to predict binding affinities and validate experimental results .

Case study : Bromo analogs show higher binding affinity to cytochrome P450 than chloro derivatives due to larger van der Waals interactions .

Advanced Question: What strategies ensure the compound’s stability during storage and experimental use?

Answer:

- Storage : Keep in amber vials at –20°C under inert gas to prevent moisture absorption and photodegradation .

- Handling : Avoid prolonged exposure to strong bases or oxidizers (e.g., KMnO4), which degrade the trifluoromethoxy group .

- Stability testing : Monitor via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and HPLC analysis .

Basic Question: What are the key applications of this compound in organic synthesis?

Answer:

- Pharmaceutical intermediates : Used to synthesize kinase inhibitors or antiviral agents via Suzuki-Miyaura cross-coupling .

- Functional group transformations :

- Oxidation : Converts to 3-chloro-5-(trifluoromethoxy)benzaldehyde (KMnO4/H2SO4) .

- Esterification : Forms esters with acyl chlorides for prodrug development .

Advanced Question: How does the compound interact with biological targets at the molecular level?

Answer:

- Mechanistic studies :

- Validation : Combine X-ray crystallography of protein-ligand complexes with mutagenesis to identify critical binding residues .

Advanced Question: How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

- QSAR models : Train using datasets of similar halogenated benzyl alcohols to predict reaction outcomes (e.g., SNAr rates) .

- Docking simulations : Identify potential binding pockets in target proteins using software like AutoDock Vina .

- Electronic effects : Calculate Fukui indices to map nucleophilic/electrophilic sites on the aromatic ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。